(2-Chlorophenyl)hydrazine

EPR Spectroscopy Free Radical Chemistry Toxicology

Select (2-Chlorophenyl)hydrazine for its non-interchangeable ortho-chloro reactivity. This building block delivers up to 90% yield in scalable indole synthesis, outperforming 4-chloro analogs by 1–4%. It is essential for antifungal R&D, providing a 2-fold potency improvement (MIC99 16 µg/mL) against C. glabrata versus fluoro/bromo derivatives. Its low-melting solid form (mp 44–48°C) enhances safe handling in pilot plants.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 10449-07-7
Cat. No. B082148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorophenyl)hydrazine
CAS10449-07-7
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NN)Cl
InChIInChI=1S/C6H7ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
InChIKeyGHGPIPTUDQZJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2-Chlorophenyl)hydrazine (CAS 10449-07-7): A Precision Chlorinated Phenylhydrazine for Heterocyclic Synthesis


(2-Chlorophenyl)hydrazine, an ortho-chloro-substituted phenylhydrazine derivative (C₆H₇ClN₂, MW 142.59) , is primarily procured for its unique reactivity in constructing nitrogen-containing heterocycles via Fischer indole and related condensations [1]. Its distinct ortho-chlorination pattern directly influences both the electronic environment during radical formation [2] and the regioselectivity of subsequent cyclizations, making it a non-interchangeable building block compared to its unsubstituted or para/meta-substituted analogs [3].

Why 2-Chlorophenylhydrazine Cannot Be Replaced by Phenylhydrazine or Other Chlorinated Analogs


In procurement for pharmaceutical R&D or chemical manufacturing, substituting (2-Chlorophenyl)hydrazine with unsubstituted phenylhydrazine or alternative chlorinated isomers introduces significant risk of failed reactions or altered product profiles. The ortho-chloro substituent critically alters radical stability, as evidenced by distinct hyperfine coupling constants in EPR studies [1], and modulates the yield and regioselectivity of key synthetic steps like the Fischer indole synthesis [2]. Consequently, using a non-equivalent analog can lead to lower synthetic efficiency, different impurity profiles, or complete failure to form the desired heterocyclic core, directly impacting both R&D timelines and manufacturing costs.

Quantitative Differentiation of (2-Chlorophenyl)hydrazine from Phenylhydrazine and Isomeric Chlorophenylhydrazines


Distinct Radical Hyperfine Coupling Constants vs. Phenylhydrazine and Other Chlorinated Analogs

In fast-flow EPR studies of hydrazyl radical formation, (2-chlorophenyl)hydrazine generates a radical with hyperfine coupling constants that are distinct from those of phenylhydrazine, 3-chlorophenylhydrazine, and 4-chlorophenylhydrazine. Specifically, the nitrogen hyperfine coupling constants (aN) and proton hyperfine coupling constants (aH) differ quantitatively, confirming that the ortho-chloro substitution uniquely alters the spin density distribution on the radical intermediate [1].

EPR Spectroscopy Free Radical Chemistry Toxicology

Superior Yield in Fischer Indole Synthesis with 2-Chlorophenylhydrazine Hydrochloride vs. 4-Chloro Analog

In an ion-pair catalyzed Fischer indole synthesis, 2-chlorophenylhydrazine hydrochloride consistently provided higher yields than the 4-chloro isomer. When reacted with cyclopentanone, cyclohexanone, and 3,3-dimethylcyclohexanone, 2-chlorophenylhydrazine hydrochloride afforded indoles 7f-7h in yields of 87-90%, whereas 4-chlorophenylhydrazine hydrochloride under comparable conditions gave lower yields for analogous substrates (e.g., 7e in 86% yield) [1]. In a separate comparison with 1-indanone, the 2-chloro derivative gave 81% yield, while the 4-chloro derivative yielded 79% (7i vs. 7j) [1].

Fischer Indole Synthesis Catalysis Green Chemistry

Higher Antifungal Activity of Hydrazone Derivative from 2-Chlorophenylhydrazine vs. Fluoro/Bromo Congeners

A hydrazone derivative synthesized from 2-chlorophenylhydrazine (compound 1c) exhibited an MIC99 of 16 µg/mL against Candida glabrata, which was superior to the 32 µg/mL observed for the analogous fluoro- and bromo-substituted derivatives (compounds 1i and 1c in that series) [1]. This indicates that the 2-chloro substitution confers a specific advantage in antifungal potency against this clinically relevant pathogen.

Antifungal Agents Candida albicans Drug Discovery

Physical Property Differentiation: Melting Point and Solubility vs. Phenylhydrazine

The ortho-chloro substituent dramatically alters physical properties compared to the parent phenylhydrazine. (2-Chlorophenyl)hydrazine is a solid with a melting point of 44-48 °C , whereas phenylhydrazine is a liquid at room temperature (mp 19 °C) . Furthermore, while phenylhydrazine exhibits high water solubility (145 g/L at 20 °C) , (2-chlorophenyl)hydrazine is reported to have low water solubility but is soluble in organic solvents .

Physicochemical Properties Formulation Crystallization

Comparative Acute Oral Toxicity: 2-Chlorophenylhydrazine Hydrochloride vs. Phenylhydrazine

While both compounds are toxic, (2-chlorophenyl)hydrazine hydrochloride has a reported oral LD50 of 500.1 mg/kg in rats . In contrast, phenylhydrazine has a reported oral LD50 of 188 mg/kg in rats . This indicates that the 2-chloro derivative is approximately 2.7-fold less acutely toxic by the oral route in this species.

Toxicology Safety Assessment Procurement Risk

Proven Application Scenarios for (2-Chlorophenyl)hydrazine Based on Quantitative Evidence


Synthesis of Antifungal Hydrazones Targeting Azole-Resistant Candida

Medicinal chemistry groups focused on novel antifungal agents should prioritize (2-Chlorophenyl)hydrazine as a starting material. As demonstrated by Negru et al. [1], hydrazones derived from this specific building block exhibited a 2-fold improvement in potency (MIC99 16 µg/mL) against C. glabrata compared to fluoro- and bromo-substituted analogs (MIC99 32 µg/mL). This quantitative advantage directly supports its use in lead optimization programs against drug-resistant fungal pathogens.

High-Yield Fischer Indole Synthesis for Pharmaceutical Intermediates

Process chemists developing scalable routes to indole-containing APIs should procure (2-Chlorophenyl)hydrazine hydrochloride. The work by Sivaganesan et al. [2] confirms that under catalytic conditions, the ortho-chloro derivative provides yields up to 90%, outperforming the 4-chloro analog by 1-4% in head-to-head comparisons. This incremental yield advantage is critical for cost-effective manufacturing at scale.

Mechanistic Toxicology Studies of Radical-Mediated Hemolytic Anemia

For researchers investigating the molecular basis of phenylhydrazine-induced hemolytic anemia, (2-Chlorophenyl)hydrazine is an indispensable tool. The EPR study by Sipe et al. [3] provides definitive evidence that the ortho-chloro substitution uniquely alters the hyperfine coupling constants of the toxic hydrazyl radical. This allows for precise structure-activity relationship studies that are impossible with the parent phenylhydrazine or other isomers.

Process Development Requiring a Solid Hydrazine Reagent

In laboratory and pilot plant settings where handling liquid hydrazines poses a safety or logistical challenge, (2-Chlorophenyl)hydrazine offers a distinct advantage. Its physical state as a low-melting solid (mp 44-48 °C) , in contrast to the liquid phenylhydrazine (mp 19 °C), simplifies weighing and containment. This property, combined with its lower water solubility, can be leveraged to design safer and more robust synthetic procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chlorophenyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.